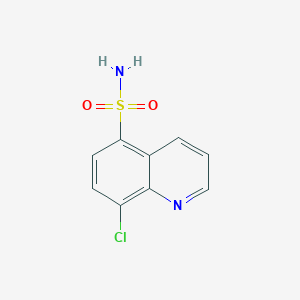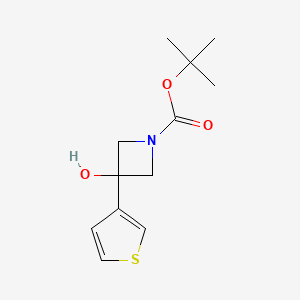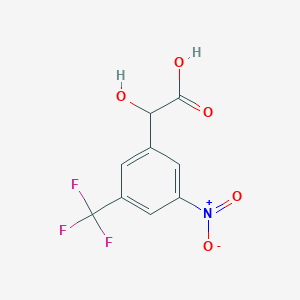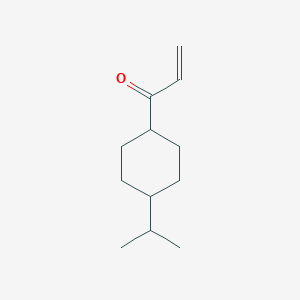
1-(4-Isopropylcyclohexyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropylcyclohexyl)prop-2-en-1-one is an organic compound with the molecular formula C12H20O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with an isopropyl group and a prop-2-en-1-one moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylcyclohexyl)prop-2-en-1-one typically involves the Friedel-Crafts acylation of cumene (isopropylbenzene) with acetic anhydride or acetyl chloride. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction conditions usually involve cooling the reaction mixture to temperatures between -5°C and 5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
1-(4-Isopropylcyclohexyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, alcohols.
科学的研究の応用
1-(4-Isopropylcyclohexyl)prop-2-en-1-one has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 1-(4-Isopropylcyclohexyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activities, receptor binding, and signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(4-Isopropylcyclohexyl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(4-Hexylphenyl)prop-2-en-1-one: Similar structure but with a hexyl group instead of an isopropyl group.
1-(4-Fluorophenyl)prop-2-en-1-one: Contains a fluorine atom on the phenyl ring.
1-(3-Bromophenyl)prop-2-en-1-one: Contains a bromine atom on the phenyl ring.
These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
特性
分子式 |
C12H20O |
|---|---|
分子量 |
180.29 g/mol |
IUPAC名 |
1-(4-propan-2-ylcyclohexyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h4,9-11H,1,5-8H2,2-3H3 |
InChIキー |
KRBLCRRSAKYYIT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC(CC1)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


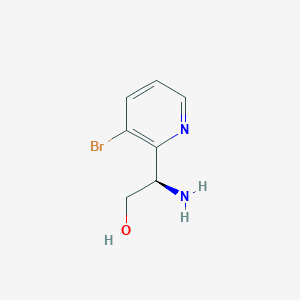
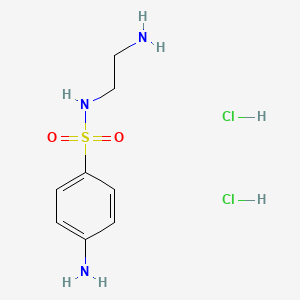
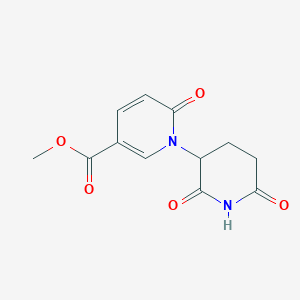
![1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13551351.png)
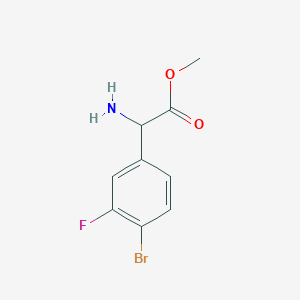
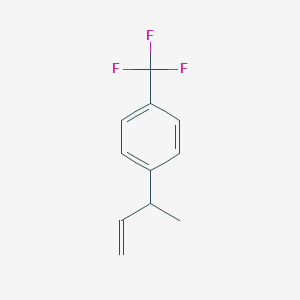

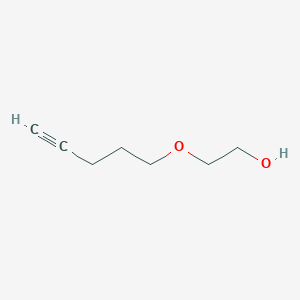
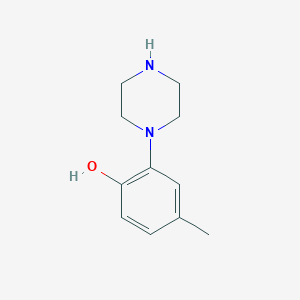
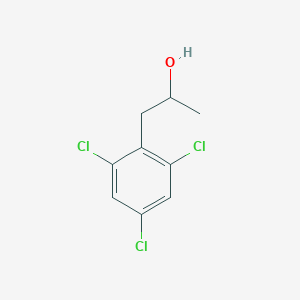
![7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B13551384.png)
